molecular formula C9H11N3O3 B1506489 Propyl 3-amino-1H-furo[3,2-c]pyrazole-5-carboxylate CAS No. 648412-40-2

Propyl 3-amino-1H-furo[3,2-c]pyrazole-5-carboxylate

Cat. No. B1506489
CAS RN: 648412-40-2
M. Wt: 209.2 g/mol
InChI Key: NQKFLHJDXDQFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 3-amino-1H-furo[3,2-c]pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propyl 3-amino-1H-furo[3,2-c]pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyl 3-amino-1H-furo[3,2-c]pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

648412-40-2

Product Name

Propyl 3-amino-1H-furo[3,2-c]pyrazole-5-carboxylate

Molecular Formula

C9H11N3O3

Molecular Weight

209.2 g/mol

IUPAC Name

propyl 3-amino-1H-furo[3,2-c]pyrazole-5-carboxylate

InChI

InChI=1S/C9H11N3O3/c1-2-3-14-9(13)6-4-5-7(15-6)8(10)12-11-5/h4H,2-3H2,1H3,(H3,10,11,12)

InChI Key

NQKFLHJDXDQFGV-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC2=C(O1)C(=NN2)N

Canonical SMILES

CCCOC(=O)C1=CC2=C(O1)C(=NN2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 56.01 g (0.1624 mol) of methyl 5-cyano-4-[2-(diphenylmethylene)hydrazino]-2-furoate in 1.12 L of n-propanol was slowly added 115 mL (2.1 mol) of 98% sulfuric acid. The resulting mixture was refluxed for 2 hours obtaining a clear brown solution. The reaction mass was concentrated under reduced pressure to a small volume, cooled to 0/+4° C. and slowly diluted with 1.1 L of 25% trisodium citrate dihydrate solution over a period of 90 min. under efficient stirring. The mixture (pH=4) was extracted three times with 600 mL of cyclohexane. The organic extracts were discarded while the aqueous layer was cooled to 0/+4° C. and brought to pH 6-7 by carefully adding 1 L of 10% aqueous sodium bicarbonate and, finally, 82 mL of N-methylmorpholine. The resulting suspension was aged for 4 hours at 0/+2° C. and then filtered and washed thoroughly with water affording, after drying, 21.35 g of product as light brown solid.
Quantity
56.01 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two
Quantity
1.12 L
Type
reactant
Reaction Step Three

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